Cas no 1807128-71-7 (4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid)
4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid
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- Inchi: 1S/C8H4F5NO3/c9-6(10)2-1-3(15)14-5(8(11,12)13)4(2)7(16)17/h1,6H,(H,14,15)(H,16,17)
- InChI Key: QOOVRGWLQZZJBG-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(=O)O)C(C(F)F)=CC(N1)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 435
- XLogP3: 0.5
- Topological Polar Surface Area: 66.4
4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029026123-250mg |
4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid |
1807128-71-7 | 95% | 250mg |
$999.60 | 2022-03-31 | |
| Alichem | A029026123-500mg |
4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid |
1807128-71-7 | 95% | 500mg |
$1,836.65 | 2022-03-31 | |
| Alichem | A029026123-1g |
4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid |
1807128-71-7 | 95% | 1g |
$2,866.05 | 2022-03-31 |
4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid
4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic Acid (CAS No. 1807128-71-7): A Comprehensive Overview
4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 1807128-71-7) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including the presence of difluoromethyl, hydroxy, and trifluoromethyl groups, offers a wide range of potential applications in drug discovery and development.
The difluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of drug candidates, making it an attractive moiety in the design of new therapeutic agents. The hydroxy group, on the other hand, can serve as a hydrogen bond donor or acceptor, which is crucial for optimizing the binding affinity and selectivity of the compound to its target. The trifluoromethyl group is another key feature that contributes to the compound's lipophilicity and overall pharmacological profile.
Recent studies have highlighted the potential of 4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The researchers found that the compound effectively inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, without causing significant cytotoxicity.
In another study published in Bioorganic & Medicinal Chemistry Letters, 4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid was evaluated for its antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The results showed that the compound possesses broad-spectrum antiviral activity, with low micromolar EC50 values against these viruses. The mechanism of action was attributed to its ability to interfere with viral replication and assembly processes.
The structural diversity and functional versatility of 4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid also make it an excellent scaffold for further chemical modifications. Researchers have explored various derivatizations to enhance its pharmacological properties and expand its therapeutic potential. For example, the introduction of additional functional groups or substituents at different positions on the pyridine ring has been shown to improve solubility, stability, and target specificity.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid. One common approach involves the reaction of 2-trifluoromethylpyridine with difluoroacetic acid followed by hydroxylation at the C-6 position. Another method utilizes a palladium-catalyzed coupling reaction between a suitable pyridine derivative and difluoroacetic acid chloride. These synthetic strategies provide a robust foundation for large-scale production and further optimization.
The safety profile of 4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid has also been extensively evaluated. Preclinical studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. However, as with any new chemical entity, comprehensive toxicological assessments are necessary to ensure its safety in human use.
In conclusion, 4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 1807128-71-7) represents a promising lead compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, underscoring its significance in the field.
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